molecular formula C29H28ClN3O2S B2651694 2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-83-1

2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2651694
CAS RN: 1115313-83-1
M. Wt: 518.07
InChI Key: QTLFZORPKBIQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28ClN3O2S and its molecular weight is 518.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Research has identified various functional chemical groups that could serve as lead molecules for the synthesis of compounds with potential CNS activity. Heterocycles containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are particularly noted for their potential effects on the CNS, ranging from depression and euphoria to convulsion effects. This indicates that compounds with similar structural features could be explored for CNS drug development (Saganuwan, 2017).

Antitumor Activity

Imidazole derivatives, including those with structural resemblance to our compound of interest, have been reviewed for their antitumor activity. Some of these compounds have progressed past preclinical testing stages, suggesting that similar compounds could be synthesized for exploring their potential in cancer therapy (Iradyan et al., 2009).

Therapeutics and Patents

The tetrahydroisoquinolines class, which shares structural motifs with the target compound, has been studied for various therapeutic activities, showing promise in cancer and CNS disorders. The US FDA's approval of certain derivatives for specific conditions marks a significant milestone in drug discovery, highlighting the potential of similar compounds in therapeutic applications (Singh & Shah, 2017).

Nutraceutical Potential Against Metabolic Syndrome

Chlorogenic acid, although structurally distinct, provides a model for the exploration of phenolic compounds in the treatment of metabolic syndrome due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This suggests a potential avenue for researching similar compounds for nutraceutical applications (Santana-Gálvez et al., 2017).

Radical Cyclizations in Synthesis

The control of regiochemistry in radical cyclizations, as explored in synthetic organic chemistry, has significant implications for the synthesis of physiologically active compounds, including those with potential medicinal applications. Such methodologies could be relevant for synthesizing and manipulating the structure of compounds like 2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide for specific biological activities (Ishibashi & Tamura, 2004).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O2S/c30-25-13-7-4-10-22(25)19-36-29-32-26-18-21(27(34)31-23-11-5-6-12-23)14-15-24(26)28(35)33(29)17-16-20-8-2-1-3-9-20/h1-4,7-10,13-15,18,23H,5-6,11-12,16-17,19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFZORPKBIQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.